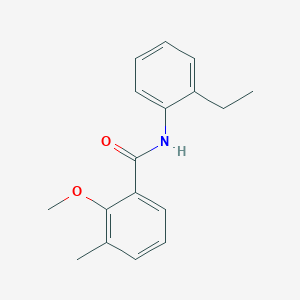![molecular formula C22H25N3O4 B244028 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PPDC, is a chemical compound that has gained significant attention in the scientific research community in recent years. PPDC is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes such as cell growth, division, and apoptosis.
Mécanisme D'action
PPDC exerts its pharmacological effects by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which is a serine/threonine phosphatase that regulates various cellular processes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in the dephosphorylation of several signaling proteins, including AKT, ERK, and p53, which play crucial roles in cell growth, differentiation, and apoptosis. By inhibiting N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, PPDC can alter the phosphorylation status of these proteins and induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PPDC has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of viral replication. PPDC has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, PPDC has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative disorders. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
PPDC has several advantages for lab experiments, including its high potency and selectivity for N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibition. Additionally, PPDC has been shown to have low toxicity in vitro and in vivo. However, PPDC has some limitations for lab experiments, including its low solubility in water, which can make it difficult to use in certain assays. Furthermore, PPDC has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Orientations Futures
There are several future directions for PPDC research, including the development of more potent and selective N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitors. Additionally, further studies are needed to investigate the potential therapeutic applications of PPDC in various diseases, including cancer, neurodegenerative disorders, and viral infections. Furthermore, future studies should focus on optimizing the pharmacokinetic properties of PPDC to improve its effectiveness in in vivo experiments.
Méthodes De Synthèse
PPDC can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method of PPDC involves the reaction of 4-(4-bromophenyl)piperazine with 4-fluorobenzaldehyde to obtain 4-(4-fluorobenzyl)piperazine. This intermediate compound is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain PPDC.
Applications De Recherche Scientifique
PPDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. PPDC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, PPDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
Propriétés
Formule moléculaire |
C22H25N3O4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-17(5-7-18)23-22(27)16-3-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
Clé InChI |
RXSUVFJWJPEAQV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)